molecular formula C14H11Cl3O2 B586597 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) CAS No. 1794780-53-2

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)

Cat. No. B586597
Key on ui cas rn: 1794780-53-2
M. Wt: 325.639
InChI Key: IUGDILGOLSSKNE-PGRXLJNUSA-N
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Patent
US06365671B1

Procedure details

A 4-necked 3-L flask, equipped with a mechanical stirrer, a nitrogen inlet, and thermometer, is charged with 83% sulfuric acid (640 g). To this sulfuric acid, phenol (354 g) is added at 20° C. Chloral (200 g) in an additional funnel is added dropwise to the phenolic stirring mixture. The reaction temperature is maintained below 30° C. After the addition, the mixture is allowed to stir at room temperature for 18 hours, before water (640 g) is added. The resulting mixture is filtered and washed with more water to afford 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (423 g) as white solids.
Quantity
640 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
640 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O=[CH:14][C:15]([Cl:18])([Cl:17])[Cl:16]>O>[Cl:16][C:15]([Cl:18])([Cl:17])[CH:14]([C:9]1[CH:10]=[CH:11][C:6]([OH:12])=[CH:7][CH:8]=1)[C:9]1[CH:10]=[CH:11][C:6]([OH:12])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
640 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
354 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Four
Name
Quantity
640 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-necked 3-L flask, equipped with a mechanical stirrer, a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature is maintained below 30° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered
WASH
Type
WASH
Details
washed with more water

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 423 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06365671B1

Procedure details

A 4-necked 3-L flask, equipped with a mechanical stirrer, a nitrogen inlet, and thermometer, is charged with 83% sulfuric acid (640 g). To this sulfuric acid, phenol (354 g) is added at 20° C. Chloral (200 g) in an additional funnel is added dropwise to the phenolic stirring mixture. The reaction temperature is maintained below 30° C. After the addition, the mixture is allowed to stir at room temperature for 18 hours, before water (640 g) is added. The resulting mixture is filtered and washed with more water to afford 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (423 g) as white solids.
Quantity
640 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
640 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O=[CH:14][C:15]([Cl:18])([Cl:17])[Cl:16]>O>[Cl:16][C:15]([Cl:18])([Cl:17])[CH:14]([C:9]1[CH:10]=[CH:11][C:6]([OH:12])=[CH:7][CH:8]=1)[C:9]1[CH:10]=[CH:11][C:6]([OH:12])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
640 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
354 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Four
Name
Quantity
640 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-necked 3-L flask, equipped with a mechanical stirrer, a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature is maintained below 30° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered
WASH
Type
WASH
Details
washed with more water

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 423 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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